molecular formula C14H17N3OS B2793390 1-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]-3-ethylurea CAS No. 1208742-60-2

1-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]-3-ethylurea

Cat. No.: B2793390
CAS No.: 1208742-60-2
M. Wt: 275.37
InChI Key: MTRZNFYUQYISMC-UHFFFAOYSA-N
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Description

1-[4-(2,5-Dimethylphenyl)-1,3-thiazol-2-yl]-3-ethylurea is a synthetic thiazole derivative designed for advanced research applications. This compound is of significant interest in medicinal chemistry, particularly in the development of novel anti-infective and anticancer agents. Scientific investigations into analogous thiazole compounds bearing the 2,5-dimethylphenyl scaffold have demonstrated potent activity against multidrug-resistant Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and linezolid-resistant S. aureus . The structural motif of the 1,3-thiazole core is a privileged scaffold in drug discovery, found in numerous FDA-approved therapeutics, and is known to confer a wide range of biological activities . This urea-functionalized thiazole compound serves as a valuable chemical intermediate or a reference standard in exploratory research. Researchers can utilize it to probe structure-activity relationships (SAR), particularly in programs aimed at targeting bacterial infections with limited treatment options or investigating new mechanisms against fungal pathogens such as Candida auris . Furthermore, structurally related thiazole derivatives have shown promising antiproliferative activity against various human cancer cell lines, indicating its potential utility in oncology drug discovery research . The presence of the urea group can contribute to hydrogen bonding interactions with biological targets, making it a key feature for optimizing binding affinity and selectivity. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]-3-ethylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3OS/c1-4-15-13(18)17-14-16-12(8-19-14)11-7-9(2)5-6-10(11)3/h5-8H,4H2,1-3H3,(H2,15,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTRZNFYUQYISMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)NC1=NC(=CS1)C2=C(C=CC(=C2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]-3-ethylurea typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by the Hantzsch thiazole synthesis method, which involves the condensation of α-haloketones with thioamides.

    Substitution with 2,5-Dimethylphenyl Group: The thiazole ring is then substituted with a 2,5-dimethylphenyl group through electrophilic aromatic substitution.

    Introduction of the Ethylurea Moiety: The final step involves the reaction of the substituted thiazole with ethyl isocyanate to form the ethylurea moiety.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

1-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]-3-ethylurea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The thiazole ring can undergo nucleophilic substitution reactions, particularly at the C-2 position.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Scientific Research Applications

1-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]-3-ethylurea has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]-3-ethylurea involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Structural Features

The target compound’s structural analogs include pyrazole- and triazine-based derivatives with urea/thiourea substituents. Key differences and similarities are summarized below:

Compound Core Structure Substituents Key Structural Notes
Target compound Thiazole 4-(2,5-Dimethylphenyl), 3-ethylurea Thiazole’s S/N atoms enhance π-conjugation; ethylurea improves solubility .
5-Amino-3-hydroxy-1H-pyrazol-1-yl derivatives (7a, 7b) Pyrazole Thiophene with cyano/carboxylate groups Pyrazole’s N-rich core supports H-bonding; thiophene substituents modulate electronic density.
Triazine-urea derivative Triazine 4-Methoxyphenyl, phenylurea, triazole Triazine’s planar structure facilitates π-stacking; methoxy groups enhance lipophilicity.

Key Insights :

  • Thiazole and pyrazole cores differ in electronic properties due to sulfur vs. nitrogen content.
  • Urea/thiourea groups in all compounds enable hydrogen bonding, critical for biological interactions.
  • Substituents like 2,5-dimethylphenyl (target) or 4-methoxyphenyl (triazine derivative) influence steric bulk and solubility.

Comparison :

  • Thiazole and pyrazole derivatives share sulfur incorporation steps (e.g., elemental sulfur in 7a/7b synthesis).
  • Urea groups are introduced via nucleophilic addition or coupling reactions, as seen in triazine derivatives .
Computational and Analytical Approaches

Common tools for structural and electronic analysis include:

Method Application Example Compounds
SHELXL Crystallographic refinement Target compound, pyrazole derivatives
ORTEP-III Anisotropic displacement visualization All crystallized compounds
Multiwfn Electron localization function (ELF) analysis Target compound, triazine derivatives
4-31G basis set Molecular geometry optimization Thiazole, pyrazole, and triazine derivatives

Findings :

  • Thiazole’s electron-withdrawing sulfur atom reduces electron density at the urea moiety compared to pyrazole analogs .
  • Triazine’s planar structure allows for stronger π-π interactions than thiazole or pyrazole cores .

Q & A

Synthesis and Characterization

1.1 (Basic) Q. What are the key steps in synthesizing 1-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]-3-ethylurea? The synthesis typically involves:

  • Thiazole core formation : Cyclocondensation of thiourea derivatives with α-haloketones (e.g., 2-bromo-1-(2,5-dimethylphenyl)ethanone) to form the 4-(2,5-dimethylphenyl)-1,3-thiazol-2-amine intermediate .
  • Urea linkage introduction : Reaction of the thiazole amine with ethyl isocyanate under anhydrous conditions (e.g., in DMF or THF) to form the urea moiety .
  • Purification : Column chromatography or recrystallization to isolate the product, with yields optimized by controlling reaction stoichiometry and solvent polarity .

1.2 (Advanced) Q. How can researchers optimize reaction conditions to improve yield and purity?

  • Solvent selection : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance nucleophilic reactivity in urea formation .
  • Temperature control : Maintaining 0–5°C during isocyanate addition minimizes side reactions .
  • Catalysts : Using triethylamine or DMAP accelerates urea bond formation .
  • Real-time monitoring : TLC or HPLC-MS tracks intermediate conversion, enabling timely quenching .

Structural Analysis

2.1 (Basic) Q. Which analytical techniques are critical for characterizing this compound?

  • NMR spectroscopy : 1^1H and 13^13C NMR confirm substituent positions (e.g., thiazole C-2 linkage, ethylurea protons) .
  • Mass spectrometry : High-resolution ESI-MS validates molecular formula and fragmentation patterns .
  • X-ray crystallography : Resolves bond angles and crystallographic packing, critical for stability studies .

2.2 (Advanced) Q. How can computational methods like DFT aid in structural analysis?

  • Electronic properties : DFT calculates HOMO/LUMO energies to predict reactivity and charge distribution .
  • Conformational stability : Molecular dynamics simulations assess rotational barriers in the urea linkage .
  • Crystallography validation : Overlay experimental (X-ray) and DFT-optimized structures to identify discrepancies in bond lengths (<0.02 Å tolerance) .

Biological Activity Evaluation

3.1 (Basic) Q. What assays are used to evaluate its biological activity?

  • Enzyme inhibition : Kinase or protease inhibition assays (e.g., fluorescence-based) quantify IC50_{50} values .
  • Cytotoxicity : MTT or CellTiter-Glo® assays in cancer cell lines (e.g., HeLa, MCF-7) .
  • Binding studies : Surface plasmon resonance (SPR) or ITC measure target affinity (e.g., for kinases) .

3.2 (Advanced) Q. How to design experiments to elucidate its mechanism of action?

  • Target identification : Chemoproteomics (e.g., pull-down assays with biotinylated analogs) .
  • Pathway analysis : RNA-seq or phosphoproteomics post-treatment identifies downstream signaling effects .
  • Mutagenesis studies : CRISPR-edited cell lines validate binding residues in target proteins .

Comparative Studies and SAR

4.1 (Advanced) Q. How do structural modifications impact biological activity?

  • Thiazole substituents : Replacing 2,5-dimethylphenyl with electron-withdrawing groups (e.g., CF3_3) enhances kinase inhibition but reduces solubility .
  • Urea alkyl chain : Extending the ethyl group to propyl lowers metabolic stability in hepatic microsome assays .
  • Heterocycle substitution : Thiophene analogs (vs. thiazole) show reduced target binding (ΔpIC50_{50} = 1.2) .

Data Contradiction Analysis

5.1 (Advanced) Q. How to resolve discrepancies in reported biological activities?

  • Purity verification : HPLC purity >98% minimizes batch-to-batch variability .
  • Assay standardization : Use internal controls (e.g., staurosporine for kinase assays) to normalize inter-lab data .
  • Structural analogs : Compare activity trends across derivatives to identify outliers (e.g., meta-substituted phenyl groups vs. para) .

Computational and Experimental Integration

6.1 (Advanced) Q. How can MD simulations guide experimental design?

  • Solvent accessibility : Predicts labile protons (e.g., urea NH) for deuterium exchange studies .
  • Docking poses : Prioritize target proteins by virtual screening against PubChem BioAssay datasets .

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